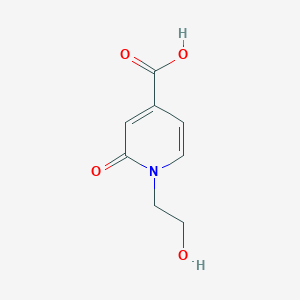

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h1-2,5,10H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFBXCCXBSELPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1C(=O)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510309-88-2 | |

| Record name | 1-(2-hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of 2-hydroxyethylamine with pyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a commercially viable form.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of novel therapeutic agents.

Key Findings :

- In silico studies indicate that derivatives of dihydropyridine compounds can exhibit cytotoxic activity against cancer cell lines, suggesting potential applications in oncology .

- The compound's ability to modulate pathways related to apoptosis positions it as a candidate for further exploration in cancer treatment .

Antimicrobial Activity

Research has shown that compounds containing the dihydropyridine structure can demonstrate significant antimicrobial properties. The presence of the hydroxyethyl group may enhance these effects.

Case Study :

A study on related dihydropyridine derivatives highlighted their efficacy against various bacterial strains, indicating that similar compounds could be effective in treating infections .

Cardiovascular Research

Dihydropyridine derivatives are known for their role as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular diseases. The unique structure of 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid may provide similar benefits.

Potential Applications :

- As a modulator of cardiovascular function, this compound could be investigated for its effects on blood pressure regulation and heart function .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.06044 | 136.2 |

| [M+Na]+ | 206.04238 | 147.6 |

| [M+NH4]+ | 201.08698 | 142.0 |

| [M+K]+ | 222.01632 | 143.7 |

| [M-H]- | 182.04588 | 135.0 |

This table summarizes the predicted collision cross-section data for various adducts of the compound, which is essential for understanding its behavior in mass spectrometry.

Mecanismo De Acción

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique in its structure and reactivity compared to similar compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-hydroxyethyl)pyrrolidine. These compounds share the hydroxyethyl group but differ in their core structures, leading to different chemical properties and applications.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on Properties

Methoxyethyl and difluoromethyl substituents alter electronic properties but may reduce solubility due to decreased hydrogen-bonding capacity .

Synthetic Accessibility: The benzyl derivative (67% yield) is synthesized via alkylation of pyridinone intermediates, while the hydroxyethyl analog’s synthetic route remains undocumented .

Actividad Biológica

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (HE-DHPCA) is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of HE-DHPCA, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of HE-DHPCA is C8H9NO4, and its structure features a dihydropyridine ring with a hydroxyl group and a carboxylic acid functional group. The compound can be represented using the following SMILES notation: C1=CN(C(=O)C=C1C(=O)O)CCO .

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxic properties against various cancer cell lines. A study synthesized several 1,4,6-trisubstituted dihydropyridines, revealing that some derivatives demonstrated potent cytotoxicity against human tumor cell lines such as HT29 (colon carcinoma) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 24 | HT29 | 8.4 | |

| 15 | MCF-7 | 10.5 | |

| 3a | HCT-15 | 7.94 ± 1.6 | |

| Cisplatin | HCT-15 | 21.4 ± 0.9 |

The compound analog 24 was noted to be significantly more effective than doxorubicin, a standard chemotherapy agent, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, HE-DHPCA has shown promising antimicrobial activity. Studies have reported that certain dihydropyridine derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, analogs similar to HE-DHPCA exhibited activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 24 | Staphylococcus aureus | 15 μg/mL |

| 24 | Escherichia coli | 20 μg/mL |

| 15 | Candida albicans | 10 μg/mL |

The biological activities of HE-DHPCA can be attributed to several mechanisms:

- Apoptosis Induction : Dihydropyridines have been shown to interact with apoptotic pathways, leading to increased apoptosis in cancer cells. Docking studies suggest that these compounds may bind effectively to proteins involved in apoptosis regulation, such as PARP-1 .

- Antibacterial Mechanisms : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

- Calcium Channel Modulation : Some dihydropyridine derivatives act as calcium channel blockers, which can affect cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

A notable study conducted on a series of novel dihydropyridine carboxylic acids demonstrated their efficacy in reducing tumor growth in vivo models while displaying minimal toxicity towards normal cells . Another investigation focused on the structure-activity relationship (SAR) revealed that specific substitutions on the dihydropyridine ring significantly enhance both anticancer and antimicrobial activities.

Q & A

Q. What are the key synthetic methodologies for 1-(2-hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

The synthesis of dihydropyridine derivatives typically involves cyclocondensation reactions, where hydroxyethyl substituents are introduced via alkylation or substitution steps. For example:

- Stepwise alkylation : The hydroxyethyl group can be introduced using 2-bromoethanol or ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) .

- Reaction optimization : Temperature (60–80°C) and pH (neutral to slightly acidic) are critical to minimize side reactions like over-alkylation or hydrolysis of the oxo group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Q. How can structural analogs of this compound be designed to enhance bioactivity?

Structural analogs are synthesized by modifying substituents at the pyridine ring or carboxylic acid moiety:

- Fluorophenyl derivatives : Substituting the hydroxyethyl group with fluorophenyl enhances lipophilicity and receptor binding, as seen in related dihydropyridines .

- Methyl or ethyl groups : Introducing alkyl chains (e.g., methyl at position 4) improves metabolic stability, as demonstrated in 6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid .

- Piperidine or cyclohexyl substituents : These modifications alter steric and electronic properties, impacting enzyme inhibition profiles .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydroxyethyl group (δ 3.6–4.0 ppm for –CH₂OH) and oxo group (δ 165–170 ppm for C=O) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₉NO₃: calculated 167.16 g/mol, observed 167.15 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under physiological conditions .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric equilibrium of dihydropyridine derivatives?

The keto-enol tautomerism of the 2-oxo group is pH-dependent:

- Neutral to acidic conditions : Favors the keto form, stabilizing the dihydropyridine ring for biological interactions .

- Basic conditions : Promotes enolization, which may reduce bioactivity but enhance solubility. This is critical in drug formulation studies .

- Spectroscopic monitoring : UV-Vis (λmax 270–290 nm) and IR (C=O stretch at ~1680 cm⁻¹) track tautomeric shifts .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine analogs?

Discrepancies often arise from assay conditions or structural variations:

- Case study : Fluorophenyl-substituted analogs show variable IC₅₀ values (10–50 µM) against kinase targets due to differences in assay pH or co-solvents (DMSO vs. ethanol) .

- Structural benchmarking : Compare activity of 1-(2-hydroxyethyl) derivatives with methyl (e.g., 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) or ethyl analogs to isolate substituent effects .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Docking studies : Use software like AutoDock Vina to predict binding poses of the hydroxyethyl group in ATP-binding pockets (e.g., kinases or dehydrogenases) .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency for lead optimization .

- MD simulations : Assess the stability of hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Lys or Asp in enzymes) .

Methodological Considerations

Q. What protocols mitigate degradation during in vitro bioactivity assays?

- Storage : Lyophilize the compound and store at –20°C under argon to prevent oxidation of the dihydropyridine ring .

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis .

- Activity controls : Include stable analogs (e.g., 1-methyl-2-oxo derivatives) as negative controls to distinguish degradation artifacts .

Q. How are synthetic yields improved for scale-up in preclinical studies?

- Catalyst screening : Pd/C or Ni catalysts enhance coupling reactions for introducing aryl or alkyl groups .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for cyclocondensation steps .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.